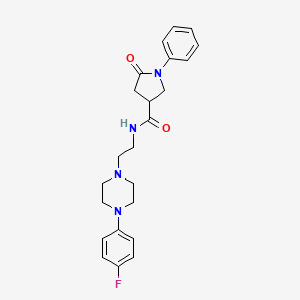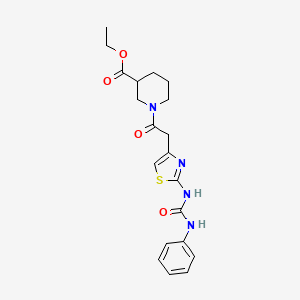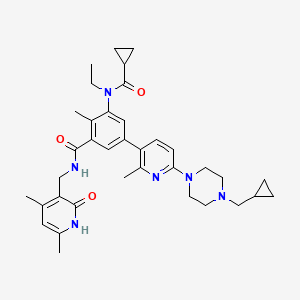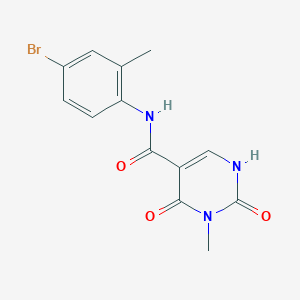
1-Amino-2-(2-chlorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(2-chlorophenyl)propan-2-ol, also known as (2R)-2-AMINO-2-(2-CHLOROPHENYL)PROPAN-1-OL, is a chemical compound . It is also referred to as Benzeneethanol, β-amino-2-chloro-β-methyl-, (βR)- .
Molecular Structure Analysis
The molecular structure of 1-Amino-2-(2-chlorophenyl)propan-2-ol is represented by the InChI code: 1S/C9H12ClNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 . The molecular weight of this compound is 185.65 .Physical And Chemical Properties Analysis
1-Amino-2-(2-chlorophenyl)propan-2-ol is a powder at room temperature . The predicted boiling point is 328.5±27.0 °C, and the predicted density is 1?±.0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
1-Amino-2-(2-chlorophenyl)propan-2-ol and its derivatives, such as Schiff bases, have been synthesized and evaluated for their antioxidant potential . Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). These compounds scavenge free radicals and reduce oxidative stress, potentially preventing diseases like coronary heart disease, cancer, and neurodegenerative disorders.
Future Prospects
Researchers continue to explore novel applications of 1-Amino-2-(2-chlorophenyl)propan-2-ol derivatives. Its unique structure and diverse properties make it a promising candidate for further investigation.
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-amino-2-(2-chlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNCFXLWOOEJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(2-chlorophenyl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2468069.png)
![7-methyl-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-3-carboxamide](/img/structure/B2468070.png)
![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2468072.png)



![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2468079.png)
![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2468082.png)
![2-methoxy-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2468083.png)




